BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-Bromopyridine-3-boronic
acid HCI

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

4-Bromopyridine-3-boronic acid

Compound Name:
HCI

Cat. No.: B13407628

Get Quote

Core Identity & Physicochemical Profile

This compound is a regio-defined pyridine building block used primarily to introduce the 4-
bromopyridine scaffold into complex drug targets via Suzuki-Miyaura cross-coupling. The
hydrochloride salt form is engineered to mitigate the inherent instability (protodeboronation) of
the free pyridine boronic acid.
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Property Specification

Compound Name 4-Bromopyridine-3-boronic acid hydrochloride
CAS Number (Free Acid) 1256355-39-1 (Primary Reference)

CAS Number (HBr Salt) 2121512-92-1

CAS Number (HCI Salt Not formally assigned a unique CAS in public
umber a
registries; refer to Free Acid CAS.

Molecular Formula CsHsBBrCINO:2
Molecular Weight 238.27 g/mol
Appearance White to off-white hygroscopic powder

Soluble in MeOH, DMSO, Water (with

Solubility N _
decomposition over time)

-20°C, under Argon/Nitrogen (Hygroscopic &
Storage )
Protodeboronation prone)

Synthesis & Manufacturing Protocol

The synthesis of 4-Bromopyridine-3-boronic acid relies on Directed Ortho-Metalation (DoM).
Unlike standard halogen-lithium exchange which would target the bromine, this protocol uses a
non-nucleophilic base to deprotonate the C3 position ortho to the bromine, preserving the
halogen for future functionalization.

Mechanism of Action: The "Halogen Dance" Avoidance

The key challenge is preventing the Halogen Dance (isomerization) or nucleophilic attack on
the bromine.

e Precursor: 4-Bromopyridine hydrochloride (converted to free base in situ).
o Reagent: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

» Condition: Cryogenic (-78°C) to kinetically favor C3-deprotonation over Br-Li exchange.
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Step-by-Step Synthesis Protocol

e Free Base Generation:

o Suspend 4-bromopyridine HCI in Et20. Treat with saturated NaHCOs. Separate organic
layer, dry over MgSQa, and concentrate immediately before use (free base is unstable).

o Metalation (C3-Lithiation):

o In a flame-dried Schlenk flask under Ar, dissolve 4-bromopyridine (1.0 eq) in anhydrous
THF. Cool to -78°C.[1][2]

o Add LDA (1.1 eq) dropwise over 30 min. Crucial: Maintain temp < -75°C to prevent
benzyne formation.

o Stir for 1 hour. The solution turns deep yellow/orange, indicating the formation of 4-bromo-
3-lithiopyridine.

» Borylation:

o Add Triisopropyl borate (B(OiPr)s, 1.2 eq) dropwise.

o Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.
o Hydrolysis & Salt Formation:

o Quench with 2M HCI (aq).

o The acidic medium hydrolyzes the boronate ester to the boronic acid and simultaneously
protonates the pyridine nitrogen, precipitating the HCI salt.

o Filter the precipitate and wash with cold Et2O to remove organic impurities.

C3-Lithiation
(LDA, -78°C)

Borylation

(B(OiPT)3) 4-Bromopyridine-3-boronic acid HCI

Click to download full resolution via product page
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Caption: Kinetic control pathway for regioselective synthesis of the 3-borono isomer.

Critical Instability: Protodeboronation

Pyridine boronic acids are notoriously unstable due to Protodeboronation, where the C-B bond
breaks, replaced by a proton. This is accelerated by:

e Basic pH: Formation of the boronate "ate” complex makes the C-B bond more labile.

o Ortho-Heteroatoms: The pyridine nitrogen's electron-withdrawing nature destabilizes the C-B
bond.

Why the HCI Salt? Protonating the pyridine nitrogen (Py-H*) reduces the electron density on
the ring, making the C-B bond less susceptible to nucleophilic attack by water/base during
storage. Always store as the salt.

Application: Orthogonal Cross-Coupling

This building block enables Orthogonal Functionalization. The Boronic acid (C3) and Bromine
(C4) have distinct reactivities.

e Reaction 1: Suzuki Coupling (C3-Selective)

o Under standard Suzuki conditions, the C-B bond reacts preferentially over the C-Br bond if
a mild base and appropriate catalyst are used.

e Reaction 2: S_NAr or Second Coupling (C4-Selective)

o The remaining C4-Br is activated for Nucleophilic Aromatic Substitution (S_NAr) or a
second cross-coupling (e.g., Buchwald-Hartwig).

Standard Suzuki Protocol (C3-Arylation)
o Substrates: 4-Bromopyridine-3-boronic acid HCI (1.0 eq) + Aryl Bromide (1.0 eq).

o Catalyst: Pd(dppf)Clz-DCM (3-5 mol%).

e Base: KsPOa4 (3.0 eq) — Note: Carbonate bases may be too weak to neutralize the HCI salt
effectively.
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e Solvent: 1,4-Dioxane/Water (4:1).

« Temp: 80-90°C.

Mechanistic Pathway:

o Neutralization: Base neutralizes HCI -> Free Boronic Acid.

e Transmetalation: Boronate attacks Pd(ll)-Aryl species.

e Reductive Elimination: Forms C3-Aryl-4-Bromopyridine.
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Product:
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Caption: Catalytic cycle highlighting the entry point of the boronic acid at the Transmetalation
step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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